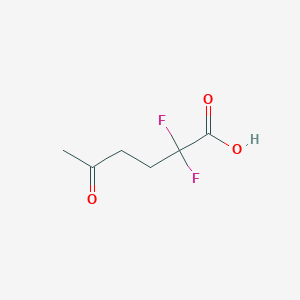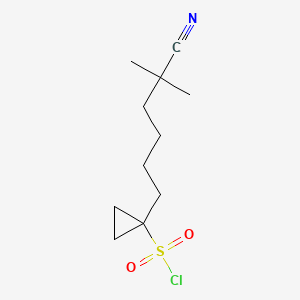
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cycloheptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cycloheptan-1-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by a triazole ring substituted with a cycloheptane ring and an amine group. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cycloheptan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Substitution on the Triazole Ring: The 1,3-dimethyl substitution on the triazole ring can be achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Cycloheptane Ring: The cycloheptane ring can be introduced through a nucleophilic substitution reaction, where a suitable cycloheptane derivative reacts with the triazole intermediate.
Introduction of the Amine Group: The amine group can be introduced through reductive amination, where the triazole-cycloheptane intermediate reacts with an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, alkoxides, and amines under appropriate reaction conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cycloheptan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cycloheptan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors through coordination, hydrogen bonds, and other weak interactions. This binding can modulate the activity of the target proteins, leading to various biological effects. For example, triazole derivatives are known to inhibit enzymes involved in fungal cell wall synthesis, making them effective antifungal agents.
Comparison with Similar Compounds
Similar Compounds
1-(1,2,4-Triazol-1-yl)cycloheptan-1-amine: Similar structure but lacks the 1,3-dimethyl substitution on the triazole ring.
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclooctan-1-amine: Similar structure but with a cyclooctane ring instead of a cycloheptane ring.
Uniqueness
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cycloheptan-1-amine is unique due to its specific combination of a triazole ring with 1,3-dimethyl substitution and a cycloheptane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-(2,5-dimethyl-1,2,4-triazol-3-yl)cycloheptan-1-amine |
InChI |
InChI=1S/C11H20N4/c1-9-13-10(15(2)14-9)11(12)7-5-3-4-6-8-11/h3-8,12H2,1-2H3 |
InChI Key |
NIUASYSEQKJKDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2(CCCCCC2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


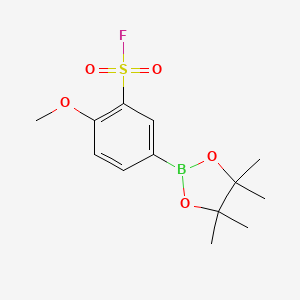
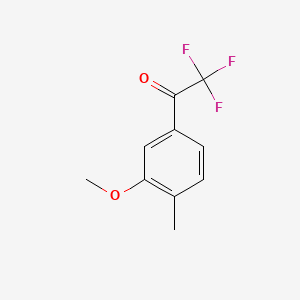
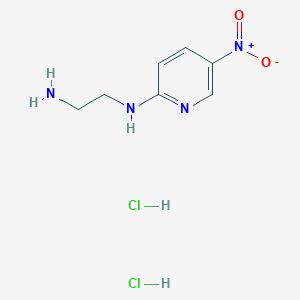
![5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B15310442.png)
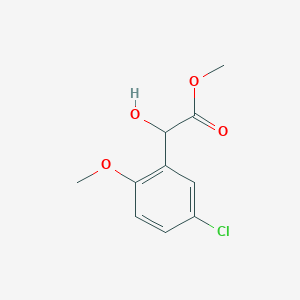
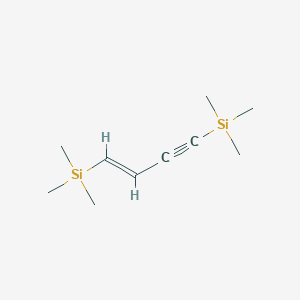
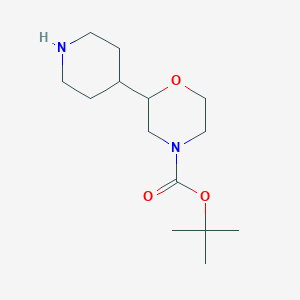
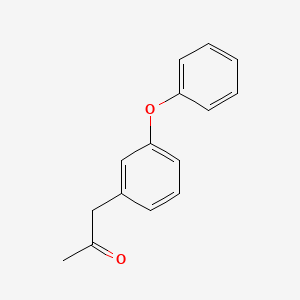

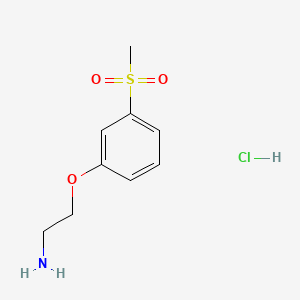
![[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B15310498.png)
amine](/img/structure/B15310507.png)
